2-Carbomethoxy-3-tropinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

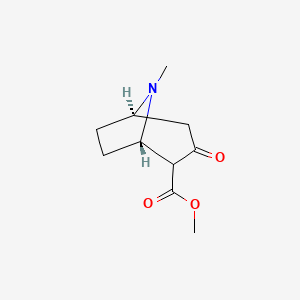

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMSGQRTGSYOG-CSTAXXSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1C(C(=O)C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of 2-Carbomethoxy-3-tropinone: A Keystone in Alkaloid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The history of 2-Carbomethoxy-3-tropinone (2-CMT) is intrinsically linked to the groundbreaking early 20th-century research into the structure and synthesis of tropane (B1204802) alkaloids, most notably cocaine. This technical guide provides a comprehensive overview of the discovery of this pivotal intermediate, detailing the key synthetic methodologies, experimental protocols, and quantitative data that marked this significant era in organic chemistry.

Historical Context: The Quest for Synthetic Cocaine

The elucidation of the structure of cocaine and its subsequent total synthesis was a major focus for chemists at the turn of the 20th century. At the forefront of this endeavor was Richard Willstätter, whose work laid the foundation for the synthesis of the tropane core. The journey to 2-CMT begins with the synthesis of its precursor, tropinone (B130398).

Two landmark syntheses of tropinone set the stage for the eventual discovery and preparation of 2-CMT:

-

Willstätter's arduous multi-step synthesis from cycloheptanone (B156872) (1901): This lengthy and low-yielding process, while a monumental achievement for its time, highlighted the significant challenges in constructing the bicyclic tropane skeleton.[1]

-

Robinson's elegant one-pot synthesis (1917): A biomimetic marvel, this reaction provided a much more efficient route to tropinone and is still considered a classic in total synthesis.[1][2]

The availability of tropinone paved the way for its conversion to 2-CMT, a key intermediate in Willstätter's first total synthesis of cocaine.[3]

Synthetic Methodologies and Experimental Protocols

This section details the key experimental procedures that led to the synthesis of tropinone and its subsequent conversion to this compound.

The Precursor: Syntheses of Tropinone

Richard Willstätter's first synthesis of tropinone, a key precursor to this compound, was a multi-step process starting from cycloheptanone. While groundbreaking, the overall yield was very low.[1][4]

Experimental Protocol:

The full 15-step synthesis is beyond the scope of this guide, but the key transformations involved:

-

Bromination of Cycloheptanone: Introduction of bromine atoms to the cycloheptanone ring.

-

Favorskii-type Ring Contraction: Formation of a bicyclic intermediate.

-

Ring Opening and Functional Group Manipulations: A series of reactions to introduce the nitrogen atom and form the tropane skeleton.

-

Oxidation: The final step to yield tropinone.

This laborious route underscored the need for a more efficient synthesis.

In 1917, Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone that mimicked the presumed biosynthetic pathway.[1][2] This reaction is a classic example of a tandem reaction and a biomimetic synthesis.

Experimental Protocol:

-

Reactants: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt).[1][2]

-

Solvent: Typically water, with the reaction proceeding at or near physiological pH.

-

Procedure:

-

A solution of succindialdehyde is prepared.

-

Methylamine (often as the hydrochloride salt) is added to the solution.

-

Acetonedicarboxylic acid or its calcium salt is then introduced.

-

The mixture is allowed to react at room temperature for an extended period (e.g., three days).[5]

-

The reaction mixture is then acidified and heated to facilitate the decarboxylation of the intermediate tropinone-2,4-dicarboxylic acid to yield tropinone.

-

The tropinone is isolated, often via steam distillation or extraction.[6]

-

The Discovery: Synthesis of this compound from Tropinone

The conversion of tropinone to this compound was a critical step in Willstätter's synthesis of cocaine and marks the formal "discovery" of this important intermediate. The process involves the introduction of a carbomethoxy group at the C-2 position of the tropinone ring.

Experimental Protocol:

This protocol is based on the carboxylation of tropinone followed by esterification.

-

Formation of the Sodium Enolate of Tropinone:

-

Tropinone is dissolved in an anhydrous, inert solvent such as toluene.

-

Sodium metal is added to the solution, and the mixture is heated to form the sodium enolate of tropinone.[3]

-

-

Carboxylation:

-

A stream of dry carbon dioxide gas is passed through the reaction mixture.

-

The enolate acts as a nucleophile, attacking the CO₂ to form the sodium salt of 2-carboxytropinone.[3]

-

-

Acidification:

-

The reaction is quenched with a weak acid to neutralize any unreacted sodium.

-

The mixture is then acidified to protonate the carboxylate, yielding 2-carboxytropinone.[3]

-

-

Esterification to this compound:

-

The resulting 2-carboxytropinone is then esterified. A common method involves reacting it with dimethyl carbonate in the presence of a strong base like sodium hydride.

-

Detailed Procedure: Under an argon atmosphere, dimethyl carbonate (2.2 equivalents) is dissolved in cyclohexane (B81311). Sodium hydride (2 equivalents) is slowly added, and the mixture is heated to 70°C. A solution of tropinone (1 equivalent) in cyclohexane is then slowly added, and the temperature is raised to reflux for approximately 30 minutes. A catalytic amount of methanol (B129727) is carefully added, and the mixture is refluxed for an additional 4 hours. After cooling, the reaction is quenched with an aqueous ammonium (B1175870) chloride solution and extracted. The organic phase is dried and concentrated to yield this compound.

-

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic transformations in the historical discovery of this compound.

| Transformation | Reactants | Reagents/Conditions | Reported Yield | Reference |

| Tropinone Synthesis | ||||

| Cycloheptanone → Tropinone | Cycloheptanone | Multi-step synthesis | 0.75% (overall) | [1][4] |

| Succinaldehyde + Methylamine + Acetonedicarboxylic acid → Tropinone | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | One-pot, aqueous solution, pH ~5-7 | 17% (initial), >90% (improved) | [1][2] |

| This compound Synthesis | ||||

| Tropinone → 2-Carboxytropinone | Tropinone, Carbon Dioxide | Sodium metal | 82% | [3] |

| Tropinone → this compound | Tropinone, Dimethyl Carbonate | Sodium hydride, Cyclohexane, Reflux | 89% |

Characterization of this compound

While detailed spectroscopic data from the early 20th century is not available, modern analytical techniques have been used to characterize this compound.

| Spectroscopic Data | |

| ¹H NMR | Data not consistently available in the searched literature. |

| ¹³C NMR | Data not consistently available in the searched literature. |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 197 |

| Infrared (IR) | Data not consistently available in the searched literature. |

Visualizations

The following diagrams illustrate the key historical and chemical pathways described in this guide.

Caption: Historical development of this compound synthesis.

Caption: Reaction mechanism of Robinson's one-pot tropinone synthesis.

Caption: Experimental workflow for the synthesis of 2-CMT from tropinone.

References

- 1. Tropinone - Wikipedia [en.wikipedia.org]

- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

The Natural Occurrence of 2-Carbomethoxy-3-tropinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbomethoxy-3-tropinone, also known as methylecgonone, is a pivotal intermediate in the biosynthesis of cocaine and other tropane (B1204802) alkaloids.[1][2] Its natural occurrence is predominantly associated with plants of the Erythroxylaceae family, most notably Erythroxylum coca. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies related to this compound in plants, with a focus on delivering actionable data and detailed protocols for the scientific community. While some literature suggests its presence in the Solanaceae family, the primary and well-documented source remains within the Erythroxylaceae lineage.[1][3]

Natural Occurrence and Biosynthesis

This compound is a transient but crucial precursor in the metabolic pathway leading to cocaine.[4] Its formation represents a key branching point in tropane alkaloid biosynthesis, distinguishing the pathways in Erythroxylaceae from those in Solanaceae.[5] In Erythroxylum coca, the biosynthesis of this compound is a multi-step process that occurs in the above-ground parts of the plant, particularly in young, expanding leaves.[1][5] This localization contrasts with the root-centric biosynthesis of tropane alkaloids observed in the Solanaceae family.[5]

The biosynthesis of the tropane ring system in Erythroxylum coca has been shown to have evolved independently from that in the Solanaceae family.[5][6] A key enzymatic step in the formation of the characteristic 2-carbomethoxy moiety is catalyzed by a SABATH family methyltransferase.[6][7] Following the formation of the tropinone (B130398) ring, the reduction of the 3-keto group of this compound is stereospecifically catalyzed by methylecgonone reductase (MecgoR), an enzyme belonging to the aldo-keto reductase family.[1][5] This reaction yields methylecgonine (B8769275) (2-carbomethoxy-3β-tropine), the immediate precursor to cocaine.[1][5] The highest levels of MecgoR activity, protein, and gene transcripts are found in the young leaves of E. coca, indicating this as the primary site of this compound conversion.[1][5]

Biosynthetic Pathway of this compound and its Conversion to Cocaine

Quantitative Data

Precise quantitative data for this compound in plant tissues is scarce due to its nature as a metabolic intermediate. However, the relative abundance of biosynthetic enzymes and gene transcripts provides a strong indication of its concentration in different plant organs.

| Plant Species | Plant Part | Analyte | Relative Abundance/Activity | Reference |

| Erythroxylum coca | Young, expanding leaves (Stage 1 & 2) | MecgoR Enzyme Activity | Highest | [1] |

| Erythroxylum coca | Young, expanding leaves (Stage 1 & 2) | MecgoR Protein Level | Highest | [1] |

| Erythroxylum coca | Young, expanding leaves (Stage 1 & 2) | MecgoR Gene Transcript Level | Highest | [1] |

| Erythroxylum coca | Mature leaves (Stage 3) | MecgoR Protein Level | Not detected | [1] |

| Erythroxylum coca | Flowers | MecgoR Protein Level | Moderate | [1] |

| Erythroxylum coca | Stems | MecgoR Protein Level | Low | [1] |

| Erythroxylum coca | Roots | MecgoR Protein Level | Not detected | [1] |

Experimental Protocols

The following section details a generalized protocol for the extraction and analysis of this compound from plant material, based on established methods for tropane alkaloid extraction.

Extraction of this compound from Erythroxylum coca Leaves

This protocol is adapted from methodologies used for the extraction of tropane alkaloids.[8][9]

1. Materials and Reagents:

-

Fresh or dried leaves of Erythroxylum coca

-

Methanol

-

Sulfuric acid (0.5 M)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

pH meter

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[10]

2. Procedure:

-

Sample Preparation: Grind dried leaf material to a fine powder. For fresh leaves, homogenize with a blender.

-

Extraction:

-

To 10 g of powdered leaf material, add 100 mL of an extraction solvent mixture of chloroform:methanol:ammonium hydroxide (15:5:1 v/v/v).[9]

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Macerate for 24 hours at room temperature with occasional shaking.

-

Filter the extract and repeat the extraction process on the plant residue twice more.

-

Combine the filtrates.

-

-

Acid-Base Partitioning:

-

Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of 0.5 M sulfuric acid.

-

Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.

-

Adjust the pH of the aqueous phase to approximately 10 with 25% ammonium hydroxide.

-

Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

-

Concentration and Purification:

-

Filter the dried chloroform extract and evaporate to dryness.

-

The crude extract can be further purified using Solid-Phase Extraction (SPE). Dissolve the residue in a suitable solvent and apply to a pre-conditioned SPE cartridge. Elute with an appropriate solvent system to isolate the target analyte.[10]

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and a suitable internal standard. The exact m/z transitions would need to be determined using a pure standard.

Experimental Workflow Diagram

Conclusion

This compound is a naturally occurring alkaloid of significant interest due to its central role in cocaine biosynthesis within Erythroxylum coca. Understanding its formation, localization, and quantification is crucial for researchers in phytochemistry, drug discovery, and forensic science. The provided biosynthetic pathway, quantitative insights, and detailed experimental protocols offer a solid foundation for further scientific investigation into this important plant metabolite. The independent evolution of tropane alkaloid biosynthesis in Erythroxylaceae highlights the fascinating diversity of plant secondary metabolism and presents opportunities for novel bioengineering approaches.[5][6]

References

- 1. pnas.org [pnas.org]

- 2. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]

- 3. This compound | 36127-17-0 | FC29313 [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Carbomethoxy-3-tropinone: Chemical Properties, Structure, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carbomethoxy-3-tropinone (2-CMT) is a pivotal intermediate in the biosynthesis of tropane (B1204802) alkaloids, most notably cocaine and its analogues.[1][2] Its unique bicyclic structure and strategic functional groups make it a valuable precursor in synthetic organic chemistry and a subject of significant interest in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the synthesis and purification of this compound. Furthermore, it elucidates its role in the biosynthetic pathway of tropane alkaloids, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Properties and Structure

This compound is a tropinone (B130398) derivative characterized by a carbomethoxy group at the 2-position of the tropane ring.[3] It is a white to off-white crystalline solid under standard conditions.[4]

Tabulated Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][5][6][7] |

| Molecular Weight | 197.23 g/mol | [1][6][8] |

| IUPAC Name | methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | [1] |

| CAS Number | 36127-17-0 | [5][6] |

| Melting Point | 104-109.5 °C | [1][9][10] |

| Boiling Point | 294.1 °C at 760 mmHg | [9][11][12] |

| Density | 1.173 g/cm³ | [11][12] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [4] |

| SMILES | CN1C2CCC1C(C(=O)C2)C(=O)OC | [1] |

| InChI Key | WXEMSGQRTGSYOG-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure of this compound consists of a tropane skeleton, which is an 8-azabicyclo[3.2.1]octane ring system. An N-methyl group is attached to the nitrogen atom. A ketone group is present at the 3-position, and a carbomethoxy group (-COOCH₃) is attached to the 2-position. The presence of both a β-keto ester functionality allows it to exist in equilibrium with its keto-enol tautomer.[1]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

This method involves the carbomethoxylation of tropinone using a strong base and a suitable methylating agent.[3]

Materials:

-

Tropinone

-

Dimethyl carbonate

-

Sodium hydride (NaH)

-

Methanol (catalytic amount)

-

Aqueous ammonium (B1175870) chloride solution

-

Chloroform

-

Magnesium sulfate

Procedure:

-

Under an inert argon atmosphere, dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane.

-

Slowly add sodium hydride (2 equivalents) to the solution and heat the mixture to 70 °C.

-

Slowly add a solution of tropinone (1 equivalent) in cyclohexane to the reaction mixture.

-

Increase the temperature to reflux and continue for approximately 30 minutes.

-

Carefully add a catalytic amount of methanol.

-

Maintain the reflux for 4 hours.

-

After cooling to room temperature, quench the reaction with an aqueous ammonium chloride solution.

-

Extract the aqueous phase with chloroform.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a deep brown, oily product (yield: ~89%).[3]

This route, a modification of the Robinson-Willstätter synthesis, involves the reaction of the monomethyl ester of acetonedicarboxylic acid with methylamine (B109427) and succinaldehyde (B1195056).[1][4]

Materials:

-

1,3-Acetonedicarboxylate anhydride

-

Methanol

-

Methylamine

-

Succinaldehyde

-

Appropriate buffer solutions

Procedure:

-

Prepare the monomethyl ester of acetonedicarboxylic acid by the methanolysis of 1,3-acetonedicarboxylate anhydride.[4]

-

In a one-pot reaction, combine the monomethyl ester of acetonedicarboxylic acid, methylamine, and succinaldehyde in a buffered solution.

-

The reaction proceeds via a Mannich condensation to form the tropane ring system, yielding this compound.[4]

Purification

Crude this compound can be purified using acid-base extraction.

Procedure:

-

Dissolve the crude product in an organic solvent such as chloroform.

-

Extract the organic solution with an acidic aqueous solution (e.g., dilute HCl). The basic 2-CMT will move into the aqueous layer as its salt.

-

Wash the aqueous layer with an organic solvent to remove neutral impurities.

-

Basify the aqueous layer (e.g., with NaOH or NH₄OH) to a pH of approximately 8-9.

-

Extract the free base back into an organic solvent like chloroform.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and evaporate the solvent to obtain purified this compound.[5]

Analytical Characterization

The purity and identity of this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the N-methyl group, the methoxy (B1213986) group of the ester, and the protons on the tropane ring. The chemical shifts and coupling patterns would be consistent with the bicyclic structure.

-

¹³C NMR spectroscopy would display distinct resonances for the carbonyl carbons of the ketone and the ester, the N-methyl carbon, the methoxy carbon, and the carbons of the tropane skeleton.[13]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the ketone C=O stretching vibration (typically around 1715 cm⁻¹) and the ester C=O stretching vibration (around 1735 cm⁻¹).[14]

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (m/z 197.23). Fragmentation patterns would be consistent with the tropane structure.[12]

Role in Biological Pathways and Experimental Workflows

This compound is a crucial intermediate in the biosynthesis of tropane alkaloids in plants of the Erythroxylaceae family, such as the coca plant.[2][8]

Biosynthesis of Cocaine

The following diagram illustrates the pivotal step in the cocaine biosynthesis pathway where this compound is involved.

Caption: Role of this compound in cocaine biosynthesis.

In this pathway, this compound undergoes a stereospecific reduction catalyzed by the enzyme methylecgonone reductase to form methylecgonine.[8] This is the penultimate step before the benzoylation that yields cocaine.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: General workflow for the synthesis and analysis of 2-CMT.

Conclusion

This compound remains a molecule of high importance for both synthetic chemists and researchers in the life sciences. Its well-defined chemical properties and established synthetic routes make it an accessible precursor for the synthesis of complex tropane alkaloids and their analogues. A thorough understanding of its chemistry and biological role is essential for the advancement of research in areas such as drug addiction, neurological disorders, and the development of novel therapeutic agents. This guide provides a foundational resource for professionals working with this versatile chemical entity.

References

- 1. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]

- 6. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]

- 10. scribd.com [scribd.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Carbomethoxy-3-tropinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbomethoxy-3-tropinone, a key synthetic intermediate in the production of cocaine and its analogs, is a tropane (B1204802) alkaloid derivative of significant interest in pharmaceutical and forensic sciences.[1] Its molecular structure, featuring a β-keto ester moiety, gives rise to a dynamic keto-enol tautomerism, influencing its reactivity and spectroscopic properties.[1] This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and quantification.

Molecular Structure and Tautomerism

This compound, with the chemical formula C₁₀H₁₅NO₃ and a molar mass of 197.23 g/mol , exists as a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a critical factor in its spectroscopic analysis, as the observed data often represent a mixture of both tautomers. The ratio of these tautomers can be influenced by factors such as solvent polarity.

Figure 1: Keto-enol tautomerism of this compound.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and determining the keto-enol tautomer ratio. In a chloroform-d (B32938) (CDCl₃) solution, the compound exists predominantly in the keto form.

Table 1: ¹H NMR Spectral Data of this compound (Keto Form) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.75 | s | 3H | -OCH₃ |

| 3.32 | t | 1H | Bridgehead proton |

| 2.75 | m | 1H | Tropane ring proton |

| 2.32 | s | 3H | N-CH₃ |

| 1.5-2.4 | m | 7H | Tropane ring protons |

Source: J. Med. Chem. 1994, 37, 2001-2010

Table 2: ¹³C NMR Spectral Data of a Related Tropinone (B130398) Derivative (Keto Form)

| Chemical Shift (δ) ppm | Assignment |

| 200–210 | C=O (keto) |

| 165 | C=O (ester) |

| 171–179 | C=N (imine - from a reaction intermediate) |

Note: Specific ¹³C NMR data for both tautomers of this compound is limited in the available literature. The data presented is for a structurally similar tropinone derivative and highlights the expected chemical shift regions for the key functional groups.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectra can reveal the presence of both the keto and enol forms. In a Nujol mull, the dihydrate of racemic this compound shows strong bands indicative of the enol form.[3]

Table 3: IR Spectral Data of this compound (Enol Form, Nujol Mull)

| Wavenumber (cm⁻¹) | Wavelength (µm) | Assignment |

| ~3390 | 2.95 | O-H stretch (enol) |

| ~1667 | 6.0 | C=O stretch (conjugated ester) |

Source: J. Org. Chem. 1957, 22, 1385-1394[3]

In chloroform (B151607) solution, the presence of both keto and enol structures is observed.[3] The carbonyl (C=O) stretching vibration for the keto form is expected in the range of 1715-1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is expected at m/z 197, corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Possible Fragment |

| 197 | [M]⁺ |

| 166 | [M - OCH₃]⁺ |

| 138 | [M - COOCH₃]⁺ |

| 94, 82 | Tropane ring fragments |

Note: The fragmentation pattern of tropane alkaloids is complex. The listed fragments are based on common fragmentation pathways for related compounds.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste. Spread the paste between two salt plates (e.g., NaCl or KBr).[3]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Fragmentation Analysis: If using tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can aid in structural elucidation.

Synthesis Workflow

This compound can be synthesized via several routes. A common method involves the reaction of tropinone with a methylating agent for the carbomethoxy group, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.[4]

Figure 2: Synthesis of this compound from Tropinone.

Caption: Synthesis of this compound from Tropinone.

Conclusion

The spectroscopic analysis of this compound is crucial for its unambiguous identification and for understanding its chemical behavior, particularly its keto-enol tautomerism. This guide provides a summary of the available spectroscopic data and general experimental protocols that can be applied to its analysis. Further research to obtain more detailed and specific spectroscopic data, especially for the individual tautomers, would be beneficial for the scientific community.

References

The intricate biosynthetic pathway of 2-carbomethoxy-3-tropinone in Erythroxylum coca is a testament to the evolutionary divergence of plant secondary metabolism. This technical guide provides an in-depth exploration of the core enzymatic steps leading to this key intermediate in cocaine production, tailored for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway: An Overview

The biosynthesis of 2-carbomethoxy-3-tropinone in Erythroxylum coca begins with the formation of the N-methyl-Δ¹-pyrrolinium cation from ornithine or arginine. This is followed by a series of enzymatic reactions that construct the characteristic tropane (B1204802) ring. Unlike the well-studied tropane alkaloid biosynthesis in the Solanaceae family, the pathway in E. coca has evolved independently, employing a unique set of enzymes to achieve a similar bicyclic core structure. The key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA), undergoes an oxidative cyclization and subsequent methylation to yield methylecgonone, which is then reduced to methylecgonine. The formation of this compound is a critical juncture in this pathway.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound. This information is crucial for understanding the efficiency and regulation of the pathway.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Kcat/Km (s⁻¹M⁻¹) | Specific Activity | Optimal pH | Optimal Temperature (°C) |

| Polyketide Synthase 1 | EnPKS1 | Malonyl-CoA | 3-oxo-glutaric acid | Similar to AaPYKS1 | Not Reported | Not Reported | Not Reported |

| Polyketide Synthase 2 | EnPKS2 | Malonyl-CoA | 3-oxo-glutaric acid | Similar to AaPYKS1 | Not Reported | Not Reported | Not Reported |

| Cytochrome P450 81AN15 | EnCYP81AN15 | S-MPOA | (+)-Ecgonone | Not Reported | Not Reported | Not Reported | Not Reported |

| Ecgonone Methyltransferase | EnMT4 | (+)-Ecgonone, SAM | Methylecgonone | Not Reported | Not Reported | 8.0 | 35 |

| Methylecgonone Reductase | EnMecgoR | Methylecgonone, NADPH | Methylecgonine | Not Reported | Not Reported | Not Reported | Not Reported |

| Cocaine Synthase | EnCS | Methylecgonine, Benzoyl-CoA | Cocaine | Not Reported | 4.03 pkat mg⁻¹ | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for the key experiments are essential for reproducing and building upon existing research.

Heterologous Expression and Purification of E. coca Enzymes

This protocol outlines the general steps for producing and purifying enzymes from E. coca for in vitro characterization.

-

Cloning and Expression Vector Construction: The open reading frame of the target gene (e.g., EnPKS1, EnCYP81AN15, EnMT4, EnMecgoR) is amplified from E. coca cDNA. The amplified product is then cloned into a suitable expression vector, such as pET28a for E. coli or pYES2 for yeast.

-

Heterologous Expression: The expression vector is transformed into a suitable host organism. For bacterial expression, E. coli strains like BL21(DE3) are commonly used. For enzymes requiring post-translational modifications, such as P450s, yeast (e.g., Saccharomyces cerevisiae) or insect cell expression systems are preferred.

-

Protein Purification:

-

Cells are harvested and lysed to release the recombinant protein.

-

The protein is purified from the crude lysate using affinity chromatography. If the protein is expressed with a His-tag, a nickel-NTA agarose (B213101) column is used.

-

The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Assays

This assay is used to determine the activity of ecgonone methyltransferase.

-

Reaction Mixture Preparation: The assay is carried out in a 100-μL mixture containing:

-

Potassium phosphate (B84403) buffer (50 mM K₂HPO₄/KH₂PO₄, pH 8.0)

-

500 μM ecgonone

-

1 mM S-adenosylmethionine (SAM)

-

5 ng μL⁻¹ of the purified EnMT4 enzyme

-

-

Incubation: The reaction mixture is incubated at 35 °C for 10 minutes.

-

Reaction Quenching: The reaction is stopped by adding 100 μL of acetonitrile (B52724).

-

Product Analysis: The reaction products are analyzed by LC-MS. A YMC-Triart C₁₈ column (I.D. 4.6 mm × 250 mm) is used with a mobile phase of water with 0.1% formic acid (solvent A) and acetonitrile (solvent B). The products are eluted with 10% B for 6 minutes at a flow rate of 1.0 mL/min.

This assay can be adapted for EnPKS1 and EnPKS2.

-

Reaction Setup: The reaction mixture typically contains the purified PKS enzyme, the starter unit (if required), the extender unit (malonyl-CoA), and a suitable buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature.

-

Termination: The reaction is terminated by the addition of a quenching agent, such as an organic solvent or a strong acid.

-

Product Detection: The polyketide product is detected and quantified using methods like HPLC, LC-MS, or by using a fluorescent tag followed by fluorimetry.

LC-MS/MS Analysis of Tropane Alkaloids

This method is used for the sensitive and specific quantification of tropane alkaloids and their biosynthetic intermediates.

-

Sample Preparation:

-

Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Metabolites are extracted using a suitable solvent, often a mixture of methanol, acetonitrile, and water with an acid modifier (e.g., formic acid).

-

The extract is centrifuged to remove cell debris, and the supernatant is filtered before analysis.

-

-

Chromatographic Separation:

-

A reversed-phase C18 column is commonly used for separation.

-

A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typically employed.

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for each target analyte.

-

Visualizing the Biosynthetic Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathways and experimental workflows.

Caption: Biosynthetic pathway of this compound in Erythroxylum coca.

Caption: General experimental workflow for enzyme characterization.

Caption: Workflow for LC-MS/MS analysis of tropane alkaloids.

The Central Role of 2-Carbomethoxy-3-tropinone in the Tropane Alkaloid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 2-Carbomethoxy-3-tropinone, also known as methylecgonone, in the biosynthesis of tropane (B1204802) alkaloids. Specifically, this document focuses on its crucial position as a key intermediate in the metabolic pathway leading to the production of cocaine in Erythroxylum coca. We will delve into the enzymatic conversion of this compound, detailing the responsible enzymes, their kinetic properties, and the stark evolutionary divergence of this pathway compared to that in Solanaceae species. This guide also presents detailed experimental protocols for the analysis, purification, and characterization of the key enzyme, methylecgonone reductase, and summarizes relevant quantitative data.

Introduction: The Tropane Alkaloid Biosynthetic Landscape

Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites found in various plant families, most notably the Solanaceae (e.g., atropine (B194438) and scopolamine) and the Erythroxylaceae (e.g., cocaine). While the core tropane ring structure is a shared feature, the biosynthetic pathways leading to the diverse array of these alkaloids have evolved independently, showcasing a fascinating example of convergent evolution in plant biochemistry.[1][2] At the heart of the cocaine biosynthetic pathway in Erythroxylum coca lies the intermediate, this compound. Its formation and subsequent stereospecific reduction are critical steps that define the unique chemical architecture of cocaine.

Biosynthesis of this compound

The biosynthesis of the tropane ring system originates from L-ornithine, which is decarboxylated to putrescine. Through a series of enzymatic reactions involving N-methylation and oxidation, the N-methyl-Δ¹-pyrrolinium cation is formed. This cation then condenses with a four-carbon unit derived from two molecules of malonyl-CoA to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. Subsequent cyclization, which is not yet fully elucidated, leads to the formation of the tropane ring. A key distinguishing feature of the pathway in Erythroxylum coca is the retention of a carboxyl group at the C-2 position, which is subsequently methylated to yield this compound.[3]

The Decisive Reduction Step: Methylecgonone Reductase

The fate of this compound is determined by the action of a highly specific reductase. This enzymatic step is a critical juncture, as it establishes the stereochemistry of the resulting alcohol, which is fundamental for the subsequent esterification and formation of the final alkaloid.

Methylecgonone Reductase (MecgoR)

In Erythroxylum coca, the enzyme responsible for the reduction of this compound is methylecgonone reductase (MecgoR) .[1][2] This enzyme belongs to the aldo-keto reductase (AKR) superfamily, a significant departure from the tropinone (B130398) reductases (TRs) found in Solanaceae species, which are members of the short-chain dehydrogenase/reductase (SDR) family.[1][2]

MecgoR catalyzes the stereospecific reduction of the 3-keto group of this compound to a 3β-hydroxyl group, yielding 2-carbomethoxy-3β-tropine (methylecgonine) .[1][2] This stereospecificity is crucial, as only the 3β-configuration is a substrate for the subsequent enzyme in the cocaine biosynthetic pathway, cocaine synthase.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.

| Table 1: Kinetic Parameters of Methylecgonone Reductase (MecgoR) | |

| Substrate | This compound |

| Enzyme | Methylecgonone Reductase (MecgoR) from E. coca |

| Km | Not Reported |

| Vmax | Not Reported |

| Enzyme Activity | 249.4 pkat (mg protein)-1 in young leaves |

| Table 2: Substrate Specificity of Methylecgonone Reductase (MecgoR) | |

| Substrate | Relative Activity (%) |

| This compound | 100 |

| Tropinone | Reduced to pseudotropine |

| Nortropinone | Lower reaction rate |

| 6-Hydroxytropinone | Lower reaction rate |

| NADH (as cofactor) | 14% of NADPH activity |

| Table 3: Kinetic Parameters of Cocaine Synthase | |

| Substrate | Methylecgonine |

| Enzyme | Cocaine Synthase from E. coca |

| Apparent Km (µM) | 160 ± 20 |

| Apparent kcat (s-1) | 0.49 ± 0.02 |

| kcat/Km (M-1s-1) | 3060 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and methylecgonone reductase.

Heterologous Expression and Purification of Recombinant Methylecgonone Reductase (MecgoR)

This protocol is adapted from general procedures for the expression and purification of aldo-keto reductases.

Objective: To produce and purify recombinant MecgoR for biochemical characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with MecgoR cDNA insert (e.g., pET vector with an N-terminal His-tag)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged MecgoR with 5 column volumes of elution buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay.

Methylecgonone Reductase (MecgoR) Enzyme Activity Assay

Objective: To determine the enzymatic activity of MecgoR by monitoring the consumption of NADPH.

Materials:

-

Purified MecgoR enzyme

-

Assay buffer (100 mM Tris-HCl, pH 7.0)

-

This compound (substrate)

-

NADPH (cofactor)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of NADPH in assay buffer.

-

Set up the reaction mixture in a quartz cuvette containing:

-

Assay buffer to a final volume of 1 mL

-

NADPH to a final concentration of 150 µM

-

Purified MecgoR enzyme (e.g., 1-5 µg)

-

-

Initiate the reaction by adding this compound to a final concentration of 1 mM.

-

Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) for 5-10 minutes at a constant temperature (e.g., 30°C).

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

-

Perform control reactions without the enzyme and without the substrate to account for non-enzymatic degradation.

Analysis of Tropane Alkaloids by GC-MS

Objective: To identify and quantify this compound and its product, methylecgonine, in biological samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Helium carrier gas

-

Samples for analysis (e.g., plant extracts, enzyme assay reactions)

-

Internal standard (e.g., atropine-d3)

-

Extraction solvent (e.g., chloroform)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

Procedure:

-

Sample Preparation:

-

Extract the alkaloids from the sample using chloroform (B151607) after basifying the aqueous solution with ammonium (B1175870) hydroxide.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of ethyl acetate.

-

-

Derivatization (optional but recommended for improved chromatography):

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS.

-

Heat at 70°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas Flow: 1 mL/min (constant flow).

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550.

-

-

Data Analysis:

-

Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

-

Quantify the analytes by creating a calibration curve using the internal standard method.

-

Conclusion and Future Perspectives

This compound stands as a linchpin in the biosynthesis of cocaine in Erythroxylum coca. Its formation and subsequent stereospecific reduction by methylecgonone reductase are defining steps that underscore the independent evolutionary trajectory of tropane alkaloid biosynthesis in the Erythroxylaceae. The elucidation of this pathway and the characterization of its enzymes, such as MecgoR, provide valuable insights for metabolic engineering efforts aimed at producing novel tropane alkaloids or enhancing the yield of medicinally important compounds. Further research is warranted to fully characterize the kinetic properties of MecgoR and to elucidate the upstream enzymatic machinery responsible for the formation of this compound. Such knowledge will not only deepen our understanding of plant secondary metabolism but also open new avenues for the biotechnological production of valuable pharmaceuticals.

References

- 1. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylecgonone reductase - Wikipedia [en.wikipedia.org]

- 3. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Carbomethoxy-3-tropinone: Synonyms, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Carbomethoxy-3-tropinone, a pivotal intermediate in the synthesis of tropane (B1204802) alkaloids, most notably cocaine and its analogues. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of psychoactive compounds and potential therapeutic agents.

Chemical Identity and Synonyms

This compound, with the CAS number 36127-17-0, is a bicyclic organic compound belonging to the tropinone (B130398) class.[1] Its structure features a tropane ring with a carbomethoxy group at the 2-position and a ketone at the 3-position. Due to its complex structure and varied use in organic synthesis, it is known by several alternative names and synonyms. A comprehensive list is provided in Table 1 for clear identification and cross-referencing in scientific literature and chemical databases.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name |

| Common Name | This compound |

| IUPAC Name | methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate[2][3] |

| Systematic IUPAC Name | Methyl (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Alternative Names | 2-(Methoxycarbonyl)-3-tropanone[1] |

| 2-Carbomethoxytropinone[4] | |

| Carbomethoxy-tropinone | |

| Carbmethoxy-tropinone | |

| Methyl 8-methyl-3-oxobicyclo[3.2.1]octane-2-carboxylate | |

| Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-4-carboxylate | |

| 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-methyl-3-oxo-, methyl ester[1] | |

| Registry Numbers | CAS: 36127-17-0[1] |

| PubChem CID: 251911, 13890823[5] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][5] |

| Molecular Weight | 197.23 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 104 °C (approx) | |

| Boiling Point | 294.1 °C at 760 mmHg | [6] |

| Density | 1.173 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [7] |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate, and various methods for its preparation have been developed. One common and effective method involves the reaction of tropinone with dimethyl carbonate.

Synthesis of this compound from Tropinone

This protocol describes the synthesis of this compound via the carbomethoxylation of tropinone.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane (B81311).

-

Addition of Base: Slowly add sodium hydride (2.0 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 70°C.

-

Addition of Tropinone: Slowly add a solution of tropinone (1.0 equivalent) in cyclohexane to the heated mixture.

-

Reflux: Increase the temperature to reflux and maintain for approximately 30 minutes.

-

Catalyst Addition: Carefully add a catalytic amount of methanol (B129727) to the reaction mixture.

-

Continued Reflux: Continue to reflux the mixture for an additional 4 hours.

-

Workup: After cooling to room temperature, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous phase with chloroform.

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting oily product can be further purified by chromatography to obtain pure this compound.

A schematic of this synthesis workflow is provided below.

Biological Significance and Role in Drug Development

The primary significance of this compound lies in its role as a direct precursor to cocaine and a wide range of tropane alkaloid analogues.[4] These compounds are of significant interest to researchers and drug development professionals due to their potent effects on the central nervous system, particularly their interaction with monoamine transporters.

Precursor to Cocaine and Analogues

The chemical structure of this compound provides the core bicyclic tropane skeleton necessary for the synthesis of cocaine. The ketone at the 3-position can be stereoselectively reduced, and the carbomethoxy group at the 2-position is a key functional handle for further chemical modifications, including the introduction of the benzoyloxy group found in cocaine.

Mechanism of Action of Downstream Products: The Dopamine (B1211576) Transporter

The psychoactive effects of cocaine, a primary downstream product of this compound, are primarily mediated by its interaction with the dopamine transporter (DAT).[8] In a normal physiological state, the DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.

Cocaine acts as a dopamine reuptake inhibitor by binding to the DAT and blocking this reuptake process.[8][9] This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This overstimulation of the brain's reward pathways is responsible for the euphoric effects associated with cocaine use.[8]

The signaling pathway affected by cocaine is illustrated in the diagram below.

Conclusion

This compound is a compound of immense importance in the fields of organic synthesis and medicinal chemistry. Its role as a key intermediate in the production of cocaine and other biologically active tropane alkaloids makes it a subject of continuous study. A thorough understanding of its properties, synthesis, and the biological actions of its derivatives is essential for researchers and scientists working on the development of novel therapeutics for neurological disorders and addiction, as well as for those in the field of forensic chemistry.

References

- 1. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H15NO3 | CID 13890823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|36127-17-0 - MOLBASE Encyclopedia [m.molbase.com]

- 7. organicintermediate.com [organicintermediate.com]

- 8. The Neurobiology of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]

A Technical Guide to the Physical Characteristics of Solid 2-Carbomethoxy-3-tropinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Carbomethoxy-3-tropinone (2-CMT) in its solid form. A pivotal intermediate in the synthesis of tropane (B1204802) alkaloids, including cocaine and its analogues, a thorough understanding of its solid-state properties is critical for its handling, formulation, and quality control in drug development and chemical synthesis.[1][2][3] This document compiles available data on its appearance, melting behavior, solubility, and spectroscopic properties, alongside detailed experimental protocols for its characterization.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[4][5][6] It is a β-keto ester and can exist in equilibrium with its keto-enol tautomer.[1][2][3] The compound is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and dimethylformamide.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [7][8] |

| Molecular Weight | 197.23 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [4][5][6] |

| Melting Point (Anhydrous) | 103.5-104.5 °C, ~104 °C, 108.5-109.5 °C | [3][6][8][9][10][11] |

| Melting Point (Dihydrate) | 93-96 °C, 98.5-101.5 °C | [6] |

| Boiling Point | 294.1 °C at 760 mmHg (calculated) | [1] |

| Density | 1.173 g/cm³ (calculated) | [1] |

| Flash Point | 131.7 °C (calculated) | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide | [4][5] |

Solid-State Characteristics and Polymorphism

Significant variability has been reported for the melting point of this compound, suggesting the existence of different solid forms, such as polymorphs or hydrates.[6] One study has explicitly mentioned the isolation of a granular modification and a dihydrate, each with distinct melting points.[6] The anhydrous form has been reported with melting points ranging from 103.5 °C to 109.5 °C, which could indicate the presence of different crystalline arrangements (polymorphs).[3][6][8][9][10][11] The dihydrate has been observed to melt in the range of 93-96 °C and 98.5-101.5 °C.[6] The existence of multiple solid forms highlights the importance of careful solid-state characterization for ensuring the consistency and quality of the material.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Data | Source |

| UV-Vis (in absolute alcohol) | λmax at 255 nm | [6] |

| Infrared (IR) | In Nujol, the dihydrate shows strong bands at 2.95 µm (O-H) and 6.0 µm (conjugated ester). The absence of a band around 5.80 µm suggests a significant contribution from the enol form in the dihydrate. | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the solid form of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting point.

-

The apparatus is allowed to cool.

-

A fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

Solid-State Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid material to identify functional groups and confirm its identity.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of the solid sample is ground to a fine powder using an agate mortar and pestle.

-

The powdered sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr).

-

The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.

-

-

Analysis:

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) in a given solvent.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., absolute ethanol).

-

Apparatus: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

The spectrophotometer is zeroed using a cuvette containing the pure solvent as a blank.

-

The cuvette is then filled with the sample solution.

-

The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound like this compound.

Keto-Enol Tautomerism

The following diagram illustrates the keto-enol tautomerism that this compound can undergo, which is a key aspect of its chemical behavior and can influence its physical properties.

Note: The images in the tautomerism diagram are placeholders and would be replaced with the actual chemical structures in a final document.

References

- 1. byjus.com [byjus.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pennwest.edu [pennwest.edu]

- 8. This compound CAS#: 36127-17-0 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-(Methoxycarbonyl)-3-tropanone | CAS#:36127-17-0 | Chemsrc [chemsrc.com]

- 11. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]

An In-depth Technical Guide to the Solubility Profile of 2-Carbomethoxy-3-tropinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Carbomethoxy-3-tropinone, a key intermediate in the synthesis of tropane (B1204802) alkaloids and their analogues. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles existing qualitative information and furnishes a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₅NO₃, is a derivative of tropinone (B130398) and a critical precursor in the synthesis of various pharmacologically significant compounds. Its solubility in organic solvents is a crucial parameter for its synthesis, purification, and downstream reactions. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yields, and development of effective purification strategies.

Qualitative Solubility Profile

Based on available literature, this compound is generally described as being sparingly soluble in water and exhibiting good solubility in a range of common organic solvents. This is consistent with its molecular structure, which contains both polar (ester and ketone) and non-polar (bicyclic amine) moieties.

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in scientific literature.

| Solvent Family | Solvent Name | Reported Solubility |

| Alcohols | Methanol | Sparingly Soluble[1] |

| Ethanol | Soluble | |

| Ketones | Acetone (B3395972) | Extremely Soluble (for the picrate (B76445) salt)[1] |

| Chlorinated Solvents | Chloroform | Soluble (used for extraction)[2] |

| Dichloromethane | Implied Soluble (used in synthesis) | |

| Ethers | Diethyl Ether | Implied Soluble (used in synthesis) |

| Aprotic Polar Solvents | Dimethylformamide | Soluble |

Note: The "Extremely Soluble" data point for acetone pertains to the picrate salt of 2-carbomethoxytropinone, which may have different solubility characteristics than the free base.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on standard laboratory techniques for solubility measurement.[3][4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Drying oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. An excess is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to rest in the temperature-controlled environment for a few hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, dry container. Record the exact mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution withdrawn) x 100

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be fully documented in accessible literature, its qualitative profile indicates good solubility in common non-polar and polar aprotic solvents, and limited solubility in alcohols like methanol. For researchers and professionals in drug development, the provided experimental protocol offers a reliable framework for determining precise solubility values, which are essential for process optimization and the successful synthesis of tropane alkaloid-based therapeutics.

References

An In-Depth Technical Guide to the Key Intermediates in the Willstätter Synthesis of Cocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core intermediates in Richard Willstätter's pioneering, albeit arduous, total synthesis of (±)-cocaine, a landmark achievement in organic chemistry from the early 20th century. While subsequent syntheses, notably Robinson's elegant biomimetic approach to tropinone (B130398), proved more efficient, Willstätter's original route from tropinone to cocaine remains a classic demonstration of multi-step synthesis and structural elucidation.[1] This document focuses on the pivotal transformations commencing from the key intermediate, tropinone, to the final product, racemic cocaine.

I. The Core Synthetic Pathway: From Tropinone to (±)-Cocaine

Willstätter's strategy for the elaboration of the tropane (B1204802) skeleton of tropinone into cocaine can be dissected into four key transformations. Each step introduces essential functional groups and stereochemistry, culminating in the racemic form of the natural product. The primary intermediates in this sequence are 2-carboxytropinone, (±)-ecgonine, and (±)-ecgonine methyl ester.

Logical Workflow of the Willstätter Synthesis of (±)-Cocaine from Tropinone

Caption: A high-level overview of the key transformations in the Willstätter synthesis of (±)-cocaine starting from tropinone.

II. Quantitative Data Summary of Key Intermediates

The following table summarizes the key intermediates and their relevant quantitative data as reported or inferred from analyses of Willstätter's synthesis.

| Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Tropinone | C₈H₁₃NO | 139.19 | 42.5 | - |

| 2-Carboxytropinone | C₉H₁₃NO₃ | 183.20 | Not Specified | 82 |

| (±)-Ecgonine | C₉H₁₅NO₃ | 185.22 | 198-199 (dec.) | 10-12 |

| (±)-Ecgonine Methyl Ester | C₁₀H₁₇NO₃ | 199.25 | Not Specified | Not Specified |

| (±)-Cocaine | C₁₇H₂₁NO₄ | 303.35 | 98 | Not Specified |

III. Detailed Experimental Protocols

The following protocols are based on the transformations reported by Willstätter and have been compiled from various analyses of his work.[1]

1. Synthesis of 2-Carboxytropinone from Tropinone (α-Carboxylation)

-

Objective: To introduce a carboxyl group at the C2 position of the tropinone ring system.

-

Methodology: This reaction proceeds via the formation of a sodium enolate of tropinone, which then acts as a nucleophile towards carbon dioxide.[1]

-

Tropinone is dissolved in a suitable anhydrous, inert solvent such as toluene.

-

Sodium metal is added to the solution, and the mixture is likely heated to facilitate the formation of the sodium enolate.

-

A stream of dry carbon dioxide gas is then passed through the reaction mixture. The enolate attacks the carbon dioxide to form the sodium salt of 2-carboxytropinone.

-

The reaction is subsequently quenched with a weak acid to neutralize any unreacted sodium.

-

Acidification of the mixture protonates the carboxylate, yielding 2-carboxytropinone.

-

The product is then purified by crystallization.

-

2. Reduction of 2-Carboxytropinone to (±)-Ecgonine

-

Objective: To stereoselectively reduce the ketone functionality of 2-carboxytropinone to a hydroxyl group, yielding (±)-ecgonine.

-

Methodology: A dissolving metal reduction using sodium amalgam is employed for this transformation. This step is notoriously low-yielding due to the potential for over-reduction and other side reactions.[1]

-

2-Carboxytropinone is dissolved in a cooled, acidic aqueous solution (e.g., hydrochloric acid).

-

Sodium amalgam is added portion-wise to the stirred solution. The amalgam serves as a source of single electrons for the reduction.

-

Upon completion of the reaction, the elemental mercury is carefully separated from the aqueous solution.

-

The acidic solution is then neutralized with a base to precipitate the (±)-ecgonine product.

-

The product can be collected by filtration and further purified if necessary.

-

3. Fischer Esterification of (±)-Ecgonine to (±)-Ecgonine Methyl Ester

-

Objective: To convert the carboxylic acid moiety of (±)-ecgonine into a methyl ester.

-

Methodology: This is a classic acid-catalyzed esterification reaction.[1]

-